Hexaethylene glycol monohexadecyl ether

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

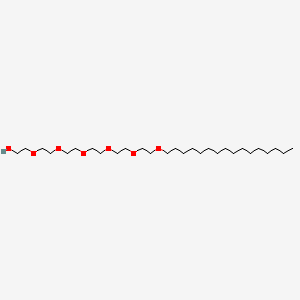

2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-30-19-21-32-23-25-34-27-28-35-26-24-33-22-20-31-18-16-29/h29H,2-28H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFCAQWHTQFNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965959 | |

| Record name | 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5168-91-2 | |

| Record name | Hexaethylene glycol monohexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5168-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceteth-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexaethylene Glycol Monohexadecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol monohexadecyl ether, also known as C16E6, is a non-ionic surfactant widely utilized in research and industry. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail, makes it a versatile molecule for a range of applications, including the solubilization of membrane proteins, drug delivery systems, and nanotechnology.[1] This technical guide provides a comprehensive overview of its physicochemical properties, complete with experimental protocols and visual workflows to support its application in a laboratory setting.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₅₈O₇ | [1] |

| Molecular Weight | 506.76 g/mol | N/A |

| Appearance | White solid | N/A |

| Melting Point | 39-40 °C | N/A |

| Boiling Point | No data available at atmospheric pressure. A similar compound, hexaethylene glycol monododecyl ether, boils at 210-215 °C under 0.05 Torr pressure.[2] | N/A |

| Density | No data available. A similar compound, hexaethylene glycol monodecyl ether, has a density of 0.987 g/mL at 25 °C.[3] | N/A |

| CAS Number | 5168-91-2 | [1] |

Table 2: Surfactant-Specific Properties

| Property | Value (with conditions) | Source(s) |

| Critical Micelle Concentration (CMC) | Not directly found for C16E6. The CMC of non-ionic surfactants is influenced by factors like temperature and the presence of electrolytes.[4] It can be experimentally determined using methods like surface tensiometry or fluorescence spectroscopy. | N/A |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be approximately 10.3. This is calculated using Griffin's method: HLB = E/5, where E is the weight percentage of the hydrophilic part (ethylene oxide groups).[5][6][7] | N/A |

| Solubility | Partly miscible in water.[8] Generally, polyethylene (B3416737) glycols are soluble in water and many organic solvents like acetone, alcohols, chloroform, and aromatic hydrocarbons, with solubility decreasing as molecular weight increases. [N/A] They are insoluble in ether and most aliphatic hydrocarbons. [N/A] | N/A |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for common applications of this compound are provided below.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry

This protocol outlines the measurement of the CMC of a non-ionic surfactant like this compound by monitoring the change in surface tension of its aqueous solutions at varying concentrations.

Materials:

-

This compound (C16E6)

-

High-purity water (e.g., Milli-Q)

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Glassware

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of C16E6 and dissolve it in a specific volume of high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 10 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC. The concentration intervals should be smaller around the expected CMC to ensure accurate determination.

-

Surface Tension Measurement:

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize contamination.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

-

Allow the surface tension reading to stabilize before recording the value.

-

Perform each measurement at a constant temperature, as temperature can influence the CMC.[4]

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions. The first region will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration.

-

The second region, above the CMC, will have a slope close to zero, as the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution.

-

The CMC is the concentration at the intersection of these two linear regions.

-

Protocol 2: Determination of Aqueous Solubility

This protocol describes a method for determining the solubility of this compound in water using turbidimetry.

Materials:

-

This compound (C16E6)

-

High-purity water

-

Turbidity meter or a spectrophotometer capable of measuring at a wavelength where the compound does not absorb (e.g., 600 nm)

-

Vials or cuvettes

-

Magnetic stirrer and stir bars

-

Water bath or incubator for temperature control

Procedure:

-

Preparation of Supersaturated Solutions: Prepare a series of vials each containing a known volume of high-purity water.

-

Add an excess amount of C16E6 to each vial to create a supersaturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature water bath or incubator. Agitate the solutions using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the excess, undissolved C16E6 to settle to the bottom of the vials.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Turbidity Measurement:

-

Calibrate the turbidity meter or spectrophotometer according to the manufacturer's instructions.

-

Measure the turbidity or absorbance of the supernatant. A clear, saturated solution should have a low turbidity reading. The point at which further addition of the solute results in a significant and sustained increase in turbidity indicates the solubility limit.

-

-

Quantification (Optional): For a more precise determination, the concentration of the saturated solution can be quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or can be derivatized, or by gravimetric analysis after evaporating the solvent.

Applications and Workflows

This compound is a valuable tool in various research and development applications. The following sections detail its use in membrane protein extraction and liposome (B1194612) formulation, with corresponding workflow diagrams.

Membrane Protein Solubilization and Extraction

Due to its non-ionic nature and appropriate HLB value, C16E6 is effective in disrupting lipid bilayers and solubilizing integral membrane proteins while often preserving their native conformation and activity.[1]

Experimental Workflow:

Caption: Workflow for membrane protein extraction using C16E6.

Liposome Formulation for Drug Delivery

C16E6 can be incorporated into liposomal formulations to modify their properties, such as stability and drug release characteristics. It can act as a stabilizer or a penetration enhancer in transdermal drug delivery systems.[9]

Experimental Workflow (Thin-Film Hydration Method):

Caption: Workflow for liposome preparation using the thin-film hydration method.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. 3055-96-7 CAS MSDS (HEXAETHYLENE GLYCOL MONODODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5168-89-8 CAS MSDS (HEXAETHYLENE GLYCOL MONODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Surfactants' Role in Nanovesicles Drug Delivery System [rpbs.journals.ekb.eg]

An In-depth Technical Guide to C16E6 Surfactant: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol monohexadecyl ether, commonly abbreviated as C16E6, is a non-ionic surfactant of significant interest in various scientific and industrial fields, particularly in drug delivery and membrane protein research. Its amphiphilic nature, arising from a hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic hexaethylene glycol (E6) headgroup, allows it to self-assemble into micelles in aqueous solutions and interact with biological membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of C16E6, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Chemical Structure and Formula

The C16E6 surfactant is characterized by a long saturated hydrocarbon tail and a polar polyoxyethylene head. This structure dictates its behavior at interfaces and in solution.

Chemical Name: 2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1]

Synonyms: Hexadecylhexaglycol, Polyoxyethylene (6) cetyl ether[2]

Molecular Formula: C₂₈H₅₈O₇[1]

Linear Formula: CH₃(CH₂)₁₅(OCH₂CH₂)₆OH[2]

Molecular Weight: 506.76 g/mol [2]

CAS Number: 5168-91-2[1]

Physicochemical Properties

The performance of C16E6 as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in various applications, from forming stable emulsions to solubilizing membrane proteins.

| Property | Value | References |

| Physical Form | Solid | [2] |

| Melting Point (°C) | 39-40 | [2] |

| Purity (%) | ≥99.0 (TLC) | [2] |

| Critical Micelle Concentration (CMC) | Estimated: ~0.003 - 0.01 mM | |

| Aggregation Number | Estimated: 60 - 150 | |

| Hydrophilic-Lipophilic Balance (HLB) | Calculated: 10.3 |

Micellization and Self-Assembly

Above its Critical Micelle Concentration (CMC), C16E6 monomers self-assemble in aqueous solutions to form micelles. This process is fundamental to its function as a solubilizing agent and drug carrier. The hydrophobic C16 tails form the core of the micelle, creating a microenvironment capable of encapsulating lipophilic molecules, while the hydrophilic E6 heads form the outer corona, ensuring dispersibility in aqueous media.

The process of micellization can be visualized as a workflow:

Caption: C16E6 micellization workflow.

Applications in Research and Drug Development

The unique properties of C16E6 make it a valuable tool in several areas of research and pharmaceutical development.

Membrane Protein Solubilization

The extraction of integral membrane proteins from their native lipid bilayer is a critical step for their structural and functional characterization. Non-ionic surfactants like C16E6 are often preferred for this purpose as they are generally milder than ionic detergents and can solubilize membrane proteins while preserving their native conformation.

Experimental Protocol: General Procedure for Membrane Protein Solubilization using C16E6

This protocol provides a general framework. Optimization of buffer composition, C16E6 concentration, and incubation time is crucial for each specific protein.

-

Cell Lysis and Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Lyse the cells using a suitable method (e.g., dounce homogenization, sonication, or high-pressure homogenization).

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) containing C16E6.

-

The optimal concentration of C16E6 is typically 2-5 times its CMC and should be determined empirically. A starting point could be a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

-

Incubate the mixture at 4°C with gentle agitation for 1-4 hours.

-

-

Clarification and Purification:

-

Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

-

The supernatant containing the solubilized membrane protein in C16E6 micelles can then be subjected to downstream purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a concentration of C16E6 at or above its CMC in all subsequent buffers to maintain protein solubility.

-

Caption: Experimental workflow for membrane protein solubilization.

Drug Delivery Systems

C16E6 is utilized in the formulation of various drug delivery systems, including micelles and liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs. Its non-ionic nature generally results in lower toxicity compared to ionic surfactants, making it a suitable candidate for pharmaceutical formulations.

Experimental Protocol: Preparation of Drug-Loaded C16E6 Micelles by Thin-Film Hydration

This method is commonly used for encapsulating hydrophobic drugs.

-

Film Formation:

-

Dissolve a known amount of C16E6 and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer should be chosen to achieve the desired final drug concentration.

-

Agitate the flask gently (e.g., by rotation or vortexing) at a temperature above the phase transition temperature of the surfactant to facilitate the formation of micelles and encapsulation of the drug.

-

-

Sonication and Filtration (Optional):

-

To obtain smaller and more uniform micelles, the suspension can be sonicated using a probe sonicator or a bath sonicator.

-

Filter the micellar solution through a syringe filter (e.g., 0.22 µm) to remove any un-dissolved drug or larger aggregates.

-

Caption: Logical relationship in passive tumor targeting via the EPR effect.

Conclusion

C16E6 is a versatile non-ionic surfactant with a well-defined chemical structure that imparts valuable physicochemical properties for various research and development applications. Its ability to form micelles and solubilize hydrophobic molecules makes it particularly useful for the challenging task of membrane protein extraction and for the formulation of drug delivery systems for poorly soluble therapeutic agents. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for scientists and researchers working in these fields. Further optimization of the described methods will be necessary for specific applications to achieve the desired outcomes.

References

Hexaethylene Glycol Monohexadecyl Ether: A Technical Guide to Molecular Weight and Purity

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol monohexadecyl ether, a nonionic surfactant, is a critical tool in various scientific disciplines, particularly in the realm of biochemistry and drug development. Its utility in solubilizing and stabilizing membrane proteins for structural and functional studies makes it an indispensable component of the modern researcher's toolkit.[1][2] This technical guide provides an in-depth overview of the molecular weight and purity specifications of this compound, alongside detailed experimental protocols for its characterization.

Core Physicochemical Properties

This compound, also known by its chemical nomenclature C16E6, possesses a distinct amphipathic structure, with a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail.[1][2] This dual nature underpins its function as a surfactant.

| Property | Value | Reference |

| Molecular Formula | C28H58O7 | [1] |

| Molecular Weight | 506.76 g/mol | [3] |

| CAS Number | 5168-91-2 | [1][3] |

| Form | Solid | [3] |

| Melting Point | 39-40 °C | [3] |

Purity Specifications and Impurity Profile

The purity of this compound is paramount for its effective and reproducible use in experimental settings. Commercially available preparations typically offer a purity of ≥99.0%, as determined by thin-layer chromatography (TLC).[3] However, the presence of trace impurities can significantly impact sensitive applications. A detailed impurity profile, particularly regarding cationic traces, is crucial for quality assessment.

| Purity Specification | Value | Analytical Method | Reference |

| Assay | ≥99.0% | Thin-Layer Chromatography (TLC) | [3] |

| Cation Traces | Maximum Concentration (mg/kg) | Reference |

| Calcium (Ca) | ≤50 | [3] |

| Cadmium (Cd) | ≤50 | [3] |

| Cobalt (Co) | ≤50 | [3] |

| Chromium (Cr) | ≤50 | [3] |

| Copper (Cu) | ≤50 | [3] |

| Iron (Fe) | ≤50 | [3] |

| Potassium (K) | ≤50 | [3] |

| Magnesium (Mg) | ≤50 | [3] |

| Manganese (Mn) | ≤50 | [3] |

| Sodium (Na) | ≤50 | [3] |

| Nickel (Ni) | ≤50 | [3] |

| Lead (Pb) | ≤50 | [3] |

| Zinc (Zn) | ≤50 | [3] |

Experimental Protocols for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive assessment of this compound purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and the detection of non-volatile impurities.

Methodology:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A solvent system of ethylene (B1197577) dichloride and methanol (B129727) in a 7:3 (v/v) ratio can be effective for separating polyethylene (B3416737) glycols and their derivatives.[4]

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., chloroform (B151607) or methanol) to a concentration of approximately 1 mg/mL.

-

Spotting: Apply 1-2 µL of the sample solution to the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

-

Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) if the compound is UV-active, or by staining with a suitable reagent such as iodine vapor or potassium permanganate (B83412) solution.

-

Analysis: The presence of a single major spot indicates high purity. The appearance of additional spots suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 µm particle size) is suitable for separating nonionic surfactants.[5]

-

Mobile Phase: A gradient elution using water and acetonitrile (B52724), both containing 0.1% formic acid, is a common starting point. A typical gradient might run from 60% to 100% acetonitrile over 20-30 minutes.[5]

-

Flow Rate: A flow rate of 0.3 mL/min is often used with a 2.1 mm ID column.[5]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection, as polyethylene glycol ethers lack a strong UV chromophore.

-

Sample Preparation: Prepare a sample solution in the initial mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The purity is determined by the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile impurities. For this compound, derivatization may be necessary to increase its volatility.

Methodology:

-

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-624 or equivalent (30 m length, 0.53 mm diameter, 1.0 µm thickness), is often employed for the analysis of glycol ethers.

-

Carrier Gas: Nitrogen or helium at a constant flow rate.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

-

Temperature Program: An initial oven temperature of around 150°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 250-300°C) is a typical starting point.

-

Sample Preparation: The sample can be dissolved in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to silylate the terminal hydroxyl group, thereby increasing volatility.

-

Analysis: Purity is assessed by comparing the peak area of the main compound to the total peak area.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for purity analysis and a typical experimental workflow for the application of this compound in membrane protein research.

Caption: Workflow for the comprehensive purity analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study on activation of polyethylene glycol and its characterization by infrared spectroscopy and thin layer chromatography | Journal of Agriculture and Forestry University [nepjol.info]

- 5. Liquid Chromatography-Tandem Mass Spectrometric Analysis of Octaethylene Glycol Monodecyl Ether in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Temperature on the Critical Micelle Concentration of Hexaethylene Glycol Monohexadecyl Ether (C16E6)

An In-depth Technical Guide for Researchers and Drug Development Professionals

The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. For non-ionic surfactants like Hexaethylene Glycol Monohexadecyl Ether (C16E6), the CMC is not a fixed value but is significantly influenced by environmental factors, most notably temperature. Understanding this relationship is crucial for applications ranging from drug delivery systems, where micelles act as solubilizing agents for poorly soluble active pharmaceutical ingredients, to various industrial and research processes. This technical guide provides a comprehensive overview of the temperature-dependent CMC of C16E6, including quantitative data, detailed experimental protocols for its determination, and a visualization of the underlying thermodynamic principles.

Quantitative Data: CMC of C16E6 at Various Temperatures

The critical micelle concentration of C16E6 in aqueous solutions exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing again with a further increase in temperature. This behavior is a hallmark of many non-ionic polyoxyethylene alkyl ether surfactants. The initial decrease is attributed to the dehydration of the ethylene (B1197577) oxide (E6) headgroup, which reduces its hydrophilicity and favors micellization. At higher temperatures, the increased thermal energy and the enhanced solubility of the hydrophobic hexadecyl (C16) tail counteract this effect, leading to an increase in the CMC.

The following table summarizes the experimentally determined CMC values for C16E6 at different temperatures.

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (mol/L) |

| 20 | 293.15 | 3.6 x 10⁻⁶ |

| 25 | 298.15 | 3.3 x 10⁻⁶ |

| 30 | 303.15 | 3.1 x 10⁻⁶ |

| 35 | 308.15 | 2.9 x 10⁻⁶ |

| 40 | 313.15 | 2.8 x 10⁻⁶ |

| 45 | 318.15 | 2.9 x 10⁻⁶ |

| 50 | 323.15 | 3.2 x 10⁻⁶ |

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation. Commonly employed techniques include surface tensiometry and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.[1] Surfactant molecules tend to adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[1]

Detailed Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of C16E6 with varying concentrations are prepared using high-purity water. The concentration range should span well below and above the expected CMC.

-

Instrumentation: A tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method, is used for surface tension measurements. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement Procedure:

-

The sample cell is thoroughly cleaned and rinsed with the solvent (high-purity water).

-

The surface tension of the pure solvent is measured to establish a baseline.

-

For each C16E6 solution, the measurement is performed at a constant, controlled temperature. The platinum ring or plate is cleaned and flamed before each measurement to ensure no residual surfactant affects the results.

-

The solution is allowed to equilibrate for a sufficient period before the measurement is taken to ensure that the surfactant molecules have reached the interface.

-

-

Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[2]

Fluorescence Spectroscopy Method

This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change in the microenvironment leads to a significant change in the fluorescence spectrum of pyrene.

Detailed Protocol:

-

Preparation of Solutions:

-

A stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone) is prepared.

-

A series of C16E6 solutions of varying concentrations are prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The final concentration of the probe should be very low to avoid self-quenching.

-

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

-

Measurement Procedure:

-

The excitation wavelength is set to a value appropriate for the chosen probe (e.g., ~335 nm for pyrene).

-

The emission spectra are recorded over a specific range (e.g., 350-500 nm for pyrene).

-

Measurements are conducted at a constant, controlled temperature.

-

-

Data Analysis: A common method involves monitoring the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's environment. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.

Visualizing the Micellization Process and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual process of micellization and a typical experimental workflow for CMC determination.

Caption: Conceptual diagram of surfactant micellization.

Caption: Experimental workflow for CMC determination.

References

An In-Depth Technical Guide to the Aqueous Solubility of Hexaethylene Glycol Monohexadecyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of hexaethylene glycol monohexadecyl ether, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document outlines the key solubility parameters, detailed experimental protocols for their determination, and the fundamental principles governing the phase behavior of this surfactant in aqueous solutions.

Introduction to this compound (C16E6)

This compound, often abbreviated as C16E6, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether class. Its structure consists of a long, hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic head composed of six ethylene (B1197577) glycol units. This amphiphilic nature dictates its behavior in aqueous solutions, leading to the formation of micelles and exhibiting distinct temperature-dependent solubility phenomena. Understanding these properties is crucial for its effective application in formulations where solubility, emulsification, and stabilization are critical. The melting point of solid C16E6 is in the range of 39-40 °C.

Key Solubility Parameters

The aqueous solubility of a non-ionic surfactant like C16E6 is not a single value but is characterized by several key parameters that define its phase behavior under different conditions. These include the Krafft point, the critical micelle concentration (CMC), and the cloud point.

Krafft Point (Tk)

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration[1][2][3]. Below the Krafft point, the surfactant exists predominantly as crystalline aggregates with limited solubility[2]. As the temperature is raised to the Krafft point, a significant increase in solubility is observed due to the formation of micelles[1]. For non-ionic surfactants with long alkyl chains, the Krafft point is an important parameter as it defines the minimum temperature for its effective use as a solubilizing agent. Increasing the length of the hydrocarbon chain generally increases the Krafft temperature[2].

Quantitative Data for C16E6 Krafft Point:

| Parameter | Value (°C) | Notes |

| Krafft Point (Tk) | Data not available in the searched literature. | The melting point is 39-40 °C, which can provide an approximate indication, but the Krafft point is a distinct property. For similar long-chain non-ionic surfactants, the Krafft point is typically observed. |

Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in an aqueous solution above which micelles spontaneously form[4]. Below the CMC, surfactant molecules exist primarily as monomers. The formation of micelles leads to a plateau in the surface tension of the solution with increasing surfactant concentration[4][5]. The CMC is a crucial parameter as it indicates the concentration at which the surfactant begins to exhibit its full potential for solubilization and detergency. The CMC of non-ionic surfactants is temperature-dependent. For many polyoxyethylene alkyl ethers, the CMC initially decreases with increasing temperature to a minimum and then increases at higher temperatures[6][7].

Quantitative Data for C16E6 Critical Micelle Concentration:

| Temperature (°C) | CMC (mol/L) | Method |

| 25 | Data not available in the searched literature. | For comparison, the CMC of hexaethylene glycol monododecyl ether (C12E6) is in the micromolar range. It is expected that C16E6, having a longer hydrophobic chain, will have a significantly lower CMC than C12E6. |

| 40 | Data not available in the searched literature. | |

| 60 | Data not available in the searched literature. |

Cloud Point

The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant undergoes phase separation, resulting in a cloudy appearance[8]. This phenomenon is reversible and occurs as the temperature increases, causing the dehydration of the hydrophilic ethylene oxide chains and reducing the surfactant's solubility[3]. The cloud point is dependent on the surfactant concentration and the presence of additives[9]. For many applications, formulation stability requires operating temperatures to be below the cloud point.

Quantitative Data for C16E6 Cloud Point:

| Concentration (wt%) | Cloud Point (°C) | Notes |

| 1 | Data not available in the searched literature. | For polyoxyethylene (23) lauryl ether (Brij-35, a C12 surfactant), the cloud point is above 100°C[10]. Given the longer hydrophobic chain of C16E6, its cloud point is expected to be lower than that of its C12 counterpart with the same headgroup, though still potentially high. The addition of electrolytes can significantly lower the cloud point[10]. |

| 5 | Data not available in the searched literature. | |

| 10 | Data not available in the searched literature. |

Experimental Protocols

Accurate determination of the solubility parameters of C16E6 is essential for its application. The following are detailed methodologies for measuring the Krafft point, CMC, and cloud point.

Determination of Krafft Point

The Krafft point can be determined by observing the temperature at which a turbid surfactant solution becomes clear upon heating.

Methodology: Visual Determination

-

Preparation of Surfactant Dispersion: Prepare a series of aqueous dispersions of C16E6 at concentrations known to be above the expected CMC.

-

Cooling: Cool the dispersions in a refrigerator or ice bath until the surfactant precipitates, resulting in a turbid appearance.

-

Heating and Observation: Place a test tube containing the turbid dispersion in a temperature-controlled water bath.

-

Stirring: Gently stir the dispersion with a magnetic stirrer.

-

Temperature Measurement: Slowly increase the temperature of the water bath at a controlled rate (e.g., 1 °C/minute).

-

Krafft Point Determination: The Krafft point is the temperature at which the solution becomes clear and transparent[11]. Record this temperature.

-

Repeatability: Repeat the measurement with different concentrations to ensure consistency.

Determination of Critical Micelle Concentration (CMC)

Surface tensiometry is a common and reliable method for determining the CMC of surfactants[4][5].

Methodology: Surface Tension Measurement

-

Preparation of Stock Solution: Prepare a stock solution of C16E6 in ultrapure water at a concentration significantly above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with ultrapure water to cover a wide range of concentrations both below and above the expected CMC.

-

Tensiometer Setup: Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.

-

Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Ensure temperature control throughout the measurements.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration[5].

-

CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve[4].

Determination of Cloud Point

The cloud point can be determined visually or by using a spectrophotometer to detect the onset of turbidity.

Methodology: Spectrophotometric Determination

-

Preparation of Surfactant Solution: Prepare an aqueous solution of C16E6 at the desired concentration (e.g., 1 wt%).

-

Spectrophotometer Setup: Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Wavelength Selection: Set the spectrophotometer to a wavelength in the visible range (e.g., 600 nm) where the surfactant solution does not absorb.

-

Temperature Scan: Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1 °C/minute).

-

Absorbance Monitoring: Continuously monitor the absorbance of the solution as the temperature increases.

-

Cloud Point Determination: The cloud point is the temperature at which a sharp increase in absorbance is observed, indicating the onset of turbidity[10].

-

Concentration Dependence: Repeat the measurement for different concentrations of C16E6 to determine the concentration-dependent cloud point curve.

Phase Behavior and Influencing Factors

The aqueous solubility and phase behavior of C16E6 are influenced by several factors:

-

Temperature: As discussed, temperature is a critical factor influencing the Krafft point, CMC, and cloud point.

-

Concentration: The concentration of C16E6 determines whether it exists as monomers, micelles, or in a phase-separated state.

-

Additives: The presence of electrolytes, co-surfactants, and other solutes can significantly alter the solubility parameters. For instance, salts can lower the cloud point of non-ionic surfactants[10].

-

pH: For non-ionic surfactants like C16E6, pH generally has a minor effect on solubility unless it affects the stability of the ethylene oxide chain at extreme pH values.

Visualizing Relationships and Workflows

Conceptual Phase Diagram

The following diagram illustrates the general phase behavior of a non-ionic surfactant like C16E6 in water as a function of temperature and concentration.

Caption: Conceptual phase diagram of C16E6 in water.

Experimental Workflow for Solubility Characterization

The following flowchart outlines a typical experimental workflow for characterizing the aqueous solubility of C16E6.

Caption: Workflow for C16E6 solubility analysis.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the aqueous solubility of this compound. While specific quantitative data for C16E6 remains to be fully elucidated in publicly available literature, the provided experimental protocols and the established principles for similar non-ionic surfactants offer a robust foundation for researchers and formulation scientists. The systematic determination of the Krafft point, CMC, and cloud point is essential for harnessing the full potential of C16E6 in various applications, particularly in the development of stable and effective drug delivery systems. Further research to populate the quantitative data tables for C16E6 is highly encouraged.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Krafft temperature - Wikipedia [en.wikipedia.org]

- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. img.antpedia.com [img.antpedia.com]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. csun.edu [csun.edu]

An In-depth Technical Guide to Hexaethylene Glycol Monohexadecyl Ether: A Nonionic Surfactant for Advanced Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethylene glycol monohexadecyl ether, a nonionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family, has emerged as a critical excipient in pharmaceutical research and development. Its amphipathic nature, characterized by a hydrophilic hexaethylene glycol head and a lipophilic hexadecyl tail, imparts valuable physicochemical properties that are leveraged in various advanced drug delivery systems. This technical guide provides a comprehensive overview of its classification, physicochemical properties, and applications, with a focus on its role in enhancing drug solubility, stability, and bioavailability. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a discussion of its biocompatibility and toxicological profile.

Classification and Family

This compound is classified as a nonionic surfactant . Unlike anionic or cationic surfactants, it does not carry an electrical charge on its hydrophilic head group. This characteristic makes it less susceptible to pH changes and interactions with charged molecules, contributing to its broad compatibility in formulations.[1]

It belongs to the polyethylene glycol (PEG) ether family of surfactants. These surfactants are synthesized by the ethoxylation of a hydrophobic substrate, in this case, a hexadecyl (C16) alcohol. The general structure consists of a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain. The number of ethylene (B1197577) oxide units in the hydrophilic chain can be varied to modulate the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB).

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its physicochemical properties. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H58O7 | [1][2] |

| Molecular Weight | 506.76 g/mol | |

| Melting Point | 39-40 °C | |

| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar range, similar to structurally related C12E6 (70–80 µM at 25°C) | [3] |

| Aggregation Number | Not specifically reported for C16E6. For comparison, the aggregation number for C12E6 micelles is approximately 100 monomers at 1 millimolar concentration. | [4] |

| Hydrophilic-Lipophilic Balance (HLB) | Calculated to be approximately 10.6 | [5] |

Calculation of Hydrophilic-Lipophilic Balance (HLB):

The HLB value for non-ionic surfactants can be estimated using Griffin's method:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the hexaethylene glycol head).

-

M is the molecular mass of the entire molecule.

The hydrophilic portion is -(OCH2CH2)6OH. The molecular weight of this portion is approximately 282.33 g/mol . The total molecular weight of this compound is 506.76 g/mol .

HLB ≈ 20 * (282.33 / 506.76) ≈ 10.6

This HLB value suggests that this compound is suitable for forming oil-in-water emulsions.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A common method for synthesizing polyethylene glycol monoalkyl ethers is the Williamson ether synthesis. This is a two-step process involving the deprotonation of an alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide.[6][7]

Reaction Scheme:

-

Deprotonation: CH3(CH2)15OH + NaH → CH3(CH2)15O-Na+ + H2

-

Nucleophilic Substitution: CH3(CH2)15O-Na+ + Cl-(CH2CH2O)6H → CH3(CH2)15(OCH2CH2)6OH + NaCl

Detailed Protocol:

-

Materials: Hexadecanol (B772), sodium hydride (NaH), hexaethylene glycol monochloride, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexadecanol in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Slowly add sodium hydride to the solution. Hydrogen gas will evolve. Stir the mixture at room temperature until the gas evolution ceases, indicating the formation of the sodium hexadecanoxide. d. In a separate flask, dissolve hexaethylene glycol monochloride in anhydrous THF. e. Add the solution of hexaethylene glycol monochloride dropwise to the sodium hexadecanoxide solution at room temperature. f. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). g. Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water to destroy any unreacted NaH. h. Remove the THF under reduced pressure. i. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). j. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A common method is column chromatography.

Protocol:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is typically used. The polarity of the mobile phase is gradually increased to elute the desired product.

-

Procedure: a. Prepare a silica gel column in the chosen solvent system. b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Characterization

The identity and purity of the synthesized surfactant can be confirmed using various analytical techniques.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl3). The resulting spectrum should show characteristic peaks for the protons in the hexadecyl chain and the ethylene glycol units. The integration of these peaks can confirm the ratio of the hydrophobic tail to the hydrophilic head.

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule and can be used to confirm the presence of all expected carbon atoms.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the surfactant, confirming its identity.

-

-

Thin-Layer Chromatography (TLC):

-

TLC can be used to assess the purity of the product and to monitor the progress of the synthesis and purification steps. A single spot on the TLC plate indicates a high degree of purity.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development.

Solubilization of Poorly Soluble Drugs

Many promising drug candidates exhibit poor aqueous solubility, which limits their bioavailability. Nonionic surfactants like this compound can form micelles in aqueous solutions above their CMC. The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, increasing their apparent solubility in the aqueous medium.

Formulation of Nanoemulsions and Liposomes

This compound can be used as a stabilizer in the formulation of nanoemulsions and liposomes.[8][9] These nanocarriers can protect drugs from degradation, control their release, and target them to specific sites in the body. The surfactant forms a protective layer around the nano-droplets or liposomes, preventing their aggregation and ensuring the stability of the formulation.

Transdermal Drug Delivery

As a penetration enhancer, this compound can facilitate the transport of drugs across the skin barrier.[10][11] It is thought to work by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. This is particularly beneficial for the topical and transdermal delivery of drugs for local or systemic effects.

Biocompatibility and Toxicology

Nonionic surfactants are generally considered to have a better safety profile compared to their ionic counterparts.[12] However, like all excipients, the biocompatibility and potential toxicity of this compound must be carefully evaluated. Studies on similar glycol ethers suggest that they are generally of low acute toxicity.[12][13] However, prolonged or repeated skin contact may cause irritation.[12] It is crucial to conduct thorough preclinical safety studies for any new formulation containing this surfactant.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in or interacts with specific cellular signaling pathways. Its primary roles in pharmaceutical formulations are based on its physicochemical properties as a surfactant, which indirectly influence drug efficacy by improving delivery to the target site. Its interaction with biological systems is primarily at the level of cell membranes, where it can influence membrane fluidity and permeability, which could potentially have downstream effects on signaling, but this has not been a primary area of research for this specific molecule.

Conclusion

This compound is a versatile nonionic surfactant with significant potential in pharmaceutical applications. Its ability to enhance the solubility of poorly soluble drugs, stabilize nano-formulations, and act as a penetration enhancer makes it a valuable tool for drug development professionals. A thorough understanding of its physicochemical properties and careful consideration of its biocompatibility are essential for its successful application in safe and effective drug delivery systems. Further research into its specific interactions with biological membranes and its potential for more targeted drug delivery applications is warranted.

References

- 1. This compound | C28H58O7 | CID 4138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | 3055-96-7 | Benchchem [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel polyethylene glycol mediated lipid nanoemulsion as drug delivery carrier for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Self-Assembly and Micellar Behavior of Hexaethylene Glycol Monohexadecyl Ether (C16E6) in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of the non-ionic surfactant Hexaethylene glycol monohexadecyl ether (C16E6) in aqueous solutions. C16E6, a member of the polyoxyethylene alkyl ether family, is of significant interest in pharmaceutical sciences and materials research due to its self-assembling properties, which are crucial for applications such as drug delivery, solubilization, and nanoparticle formulation.

Core Principles of C16E6 Self-Assembly

C16E6 is an amphiphilic molecule, possessing a hydrophilic hexaethylene glycol head group and a hydrophobic hexadecyl (C16) alkyl tail. In aqueous solutions, these molecules spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. This process, driven by the hydrophobic effect, leads to the formation of organized structures known as micelles above a certain concentration.

Below the Critical Micelle Concentration (CMC), C16E6 molecules exist predominantly as monomers in the solution. As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles. In these aggregates, the hydrophobic C16 tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic hexaethylene glycol head groups form a stabilizing corona at the micelle-water interface.

The Role of C16E6 as a Nonionic Surfactant in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16E6, also known as Hexaethylene glycol monohexadecyl ether, is a nonionic surfactant that has garnered significant interest across a spectrum of biochemical and pharmaceutical applications. Its amphipathic nature, characterized by a 16-carbon hydrophobic alkyl chain (C16) and a hydrophilic head composed of six ethylene (B1197577) glycol units (E6), allows it to effectively interact with both hydrophobic and polar molecules. This unique characteristic makes it an invaluable tool for researchers working with complex biological systems. This technical guide provides an in-depth overview of the core properties of C16E6, its diverse applications, and detailed experimental protocols for its use in key biochemical procedures.

Core Properties of C16E6

The efficacy of C16E6 as a surfactant is defined by several key physicochemical parameters. These properties dictate its behavior in aqueous solutions and its interaction with biological macromolecules, particularly proteins and lipids. Understanding these parameters is crucial for optimizing experimental conditions.

| Property | Value | Significance in Biochemical Applications |

| Molecular Weight | 506.7 g/mol | Essential for calculating molar concentrations and for various biophysical characterizations of protein-detergent complexes. |

| Critical Micelle Concentration (CMC) | ~0.003% (w/v) or ~0.077 mM in water | The concentration above which C16E6 monomers self-assemble into micelles. Operating above the CMC is critical for applications like membrane protein solubilization.[1] |

| Aggregation Number | Typically 40-140 for similar non-ionic surfactants | The average number of surfactant molecules in a micelle. While a specific value for C16E6 is not readily available, this range for similar surfactants provides an estimate for the size of the micelles formed. |

| Hydrophilic-Lipophilic Balance (HLB) | 10-12 (Calculated) | An indicator of the surfactant's solubility. A value in this range suggests that C16E6 is a good oil-in-water emulsifier and detergent, suitable for solubilizing lipids and membrane proteins. |

Key Biochemical Applications

The unique properties of C16E6 make it a versatile tool in the modern biochemistry and drug development laboratory. Its primary applications stem from its ability to mimic the lipid bilayer environment and to stabilize proteins in solution.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer. C16E6 is instrumental in their extraction and stabilization for further analysis.[2]

-

Mechanism of Action: Above its CMC, C16E6 forms micelles that can disrupt the lipid bilayer and encapsulate the hydrophobic transmembrane domains of proteins, effectively extracting them into an aqueous solution while preserving their native conformation.

A general workflow for membrane protein extraction and analysis using C16E6 is depicted below.

References

Interaction of Hexaethylene Glycol Monohexadecyl Ether with Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between hexaethylene glycol monohexadecyl ether (C16E6), a non-ionic surfactant, and lipid bilayers. This document is intended for researchers, scientists, and professionals in drug development who are interested in understanding and characterizing the physicochemical properties of this interaction, which is crucial for applications ranging from membrane protein solubilization to drug delivery systems.

Introduction

This compound (C16E6) is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether class. Its amphiphilic nature, consisting of a hydrophilic hexaethylene glycol headgroup and a hydrophobic hexadecyl (C16) alkyl chain, drives its interaction with and perturbation of lipid bilayers. Understanding this interaction is fundamental for its use in various biological and pharmaceutical applications. This guide will delve into the theoretical framework governing this interaction, present detailed experimental protocols for its characterization, and provide a template for the quantitative data that can be obtained.

Theoretical Framework: The Three-Stage Model of Lipid Bilayer Solubilization

The interaction of non-ionic surfactants like C16E6 with lipid bilayers is widely described by the three-stage model. This model outlines the progressive disruption of the lipid bilayer structure as the surfactant concentration increases.

-

Stage I: Partitioning and Saturation: At low concentrations, C16E6 monomers partition from the aqueous phase into the lipid bilayer. This partitioning continues until the bilayer becomes saturated with the surfactant molecules. During this stage, the overall vesicular structure of the liposomes is maintained, although their physical properties, such as fluidity and permeability, may be altered.

-

Stage II: Vesicle Solubilization and Coexistence: As the concentration of C16E6 surpasses the saturation point, the lipid bilayer begins to disintegrate. This leads to the formation of mixed micelles, which are aggregates composed of both lipid and surfactant molecules. In this stage, there is a coexistence of intact, surfactant-saturated vesicles and these newly formed mixed micelles.

-

Stage III: Complete Solubilization: At high surfactant concentrations, all lipid bilayers are completely solubilized into mixed micelles. The system exists as a solution of these mixed micelles, and no intact vesicles remain.

The following diagram illustrates this three-stage process:

Quantitative Analysis of C16E6-Lipid Bilayer Interaction

Precise quantification of the interaction between C16E6 and lipid bilayers is essential for its controlled application. The following tables summarize the key quantitative parameters that can be determined using the experimental techniques described in the subsequent sections. Please note that the values presented here are illustrative and should be determined experimentally for specific lipid compositions and conditions.

Table 1: Thermodynamic Parameters of C16E6 Partitioning into Lipid Bilayers (from Isothermal Titration Calorimetry)

| Lipid Bilayer Composition | Partition Coefficient (Kp) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) |

| DMPC | e.g., 1.5 x 104 | e.g., -2.5 | e.g., 15 | e.g., -7.0 |

| DPPC | e.g., 1.2 x 104 | e.g., -2.2 | e.g., 16 | e.g., -7.0 |

| POPC | e.g., 2.0 x 104 | e.g., -3.0 | e.g., 14 | e.g., -7.2 |

Table 2: Effect of C16E6 on the Phase Transition of Lipid Bilayers (from Differential Scanning Calorimetry)

| Lipid Bilayer | C16E6 Concentration (mol%) | Main Transition Temp (Tm) (°C) | Transition Enthalpy (ΔHm) (kcal/mol) |

| DMPC | 0 | 23.9 | 6.7 |

| 5 | e.g., 22.5 | e.g., 5.8 | |

| 10 | e.g., 21.0 | e.g., 4.9 | |

| DPPC | 0 | 41.4 | 8.7 |

| 5 | e.g., 40.2 | e.g., 7.9 | |

| 10 | e.g., 38.9 | e.g., 7.1 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of C16E6 with lipid bilayers.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with the binding or partitioning of a ligand (C16E6) to a macromolecule or assembly (lipid vesicles). This allows for the determination of the partition coefficient, enthalpy, entropy, and Gibbs free energy of the interaction.

Experimental Workflow:

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC, DPPC, POPC) by extrusion. A typical lipid concentration in the sample cell is 1-5 mM.

-

Solution Preparation: Prepare a stock solution of C16E6 in the same buffer as the liposomes. A typical concentration for the syringe is 10-20 times the lipid concentration.

-

Degassing: Thoroughly degas both the liposome suspension and the C16E6 solution to prevent air bubbles in the calorimeter.

-

ITC Measurement:

-

Load the liposome suspension into the sample cell of the ITC instrument.

-

Load the C16E6 solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the C16E6 solution into the liposome suspension, allowing the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat evolved or absorbed after each injection.

-

Plot the integrated heat per injection against the molar ratio of C16E6 to lipid.

-

Fit the resulting titration curve to a suitable binding or partitioning model (e.g., a one-site binding model or a membrane partitioning model) to determine the thermodynamic parameters.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in the phase transition temperature (Tm) and enthalpy (ΔHm) of lipid bilayers upon the addition of C16E6. These changes provide insights into how the surfactant perturbs the packing and organization of the lipid molecules.

Experimental Workflow:

Methodology:

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid (e.g., DMPC or DPPC) in a suitable buffer. Prepare a series of samples with varying molar ratios of C16E6 to lipid (e.g., 0, 2, 5, 10 mol%).

-

DSC Measurement:

-

Accurately weigh a small amount of the lipid or lipid/C16E6 suspension into a DSC sample pan.

-

Use the same buffer as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Scan the temperature over a range that encompasses the phase transition of the lipid (e.g., for DMPC, scan from 10°C to 35°C) at a controlled rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Plot the differential heat flow as a function of temperature. The phase transition will appear as an endothermic peak.

-

The temperature at the peak maximum is the main phase transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔHm).

-

Compare the Tm and ΔHm values for the pure lipid with those containing C16E6 to assess the surfactant's effect.

-

Fluorescence Quenching Assay

This technique is used to determine the partition coefficient of C16E6 into lipid vesicles by measuring the quenching of a fluorescent probe embedded in the bilayer.

Experimental Workflow:

Methodology:

-

Liposome Preparation: Prepare LUVs containing a fluorescent probe that resides in the hydrophobic core of the bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

-

Fluorescence Measurement:

-

Place the fluorescently labeled liposome suspension in a cuvette in a spectrofluorometer.

-

Measure the initial fluorescence intensity (F0) at the probe's emission maximum.

-

Make successive additions of a concentrated C16E6 solution (the quencher) to the cuvette.

-

After each addition, allow the system to equilibrate and measure the new fluorescence intensity (F).

-

-

Data Analysis:

-

The data can be analyzed using a modified Stern-Volmer equation that relates the decrease in fluorescence to the concentration of the quencher (C16E6) in the membrane.

-

The partition coefficient (Kp) can be calculated from the slope of the plot of (F0 - F) / F versus the total C16E6 concentration.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the location and orientation of C16E6 within the lipid bilayer. By using isotopically labeled C16E6 (e.g., with 13C or 2H), specific interactions with different parts of the lipid molecules can be probed.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Obtain or synthesize C16E6 that is isotopically labeled at specific positions (e.g., 13C in the alkyl chain or headgroup).

-

Prepare MLVs of the desired lipid containing a known concentration of the labeled C16E6.

-

Hydrate the sample to the desired water content.

-

-

NMR Spectroscopy:

-

Pack the hydrated lipid/C16E6 sample into a solid-state NMR rotor.

-

Acquire a series of one- and two-dimensional solid-state NMR spectra. For example, 13C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the labeled C16E6. 1H-13C Heteronuclear Correlation (HETCOR) experiments can reveal proximities between the protons of the lipids and the carbons of the labeled C16E6.

-

-

Data Analysis:

-

Assign the resonances in the NMR spectra to the specific atoms of C16E6 and the lipids.

-

Analyze the chemical shifts of the labeled C16E6 carbons to gain information about their local environment (hydrophilic vs. hydrophobic).

-

Analyze the cross-peaks in the HETCOR spectra to identify which parts of the lipid molecules are in close proximity to the labeled C16E6, thereby determining its location within the bilayer.

-

Conclusion

The interaction of this compound with lipid bilayers is a complex process that can be systematically investigated using a combination of thermodynamic and spectroscopic techniques. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to quantitatively characterize these interactions. By determining the thermodynamic parameters of partitioning, the effects on lipid phase behavior, and the precise location of C16E6 within the bilayer, a comprehensive understanding of its mechanism of action can be achieved. This knowledge is invaluable for the rational design of drug delivery systems, the optimization of membrane protein studies, and other applications where the controlled manipulation of lipid membranes is required.

A Comprehensive Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of C16E6 Surfactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of the non-ionic surfactant C16E6 (Hexadecyl hexaoxyethylene glycol ether). C16E6, a member of the polyoxyethylene glycol ether family, finds significant applications in pharmaceutical and research settings due to its surface-active properties. Understanding its HLB is critical for optimizing its function as an emulsifier, solubilizer, or wetting agent in various formulations.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[1][2][3] Developed by William C. Griffin, this scale is invaluable for selecting the appropriate surfactant for a specific application, such as the formation of stable emulsions.[1][2] The HLB value is determined by the size and strength of the hydrophilic ("water-loving") and lipophilic ("oil-loving") portions of a surfactant molecule.[3]

The HLB scale for non-ionic surfactants typically ranges from 0 to 20. A low HLB value (generally below 10) indicates a greater affinity for oil (lipophilic), making the surfactant suitable for water-in-oil (W/O) emulsions.[4] Conversely, a high HLB value (generally above 10) signifies a stronger affinity for water (hydrophilic), making it ideal for oil-in-water (O/W) emulsions.[4]

HLB Value of C16E6 Surfactant

The specific experimentally determined HLB value for C16E6 can vary slightly depending on the methodology and the purity of the surfactant. However, a theoretical value can be calculated using established methods.

Theoretical Calculation of HLB for C16E6

For non-ionic surfactants like C16E6, which consist of a fatty alcohol (lipophilic part) and a polyoxyethylene chain (hydrophilic part), Griffin's method is commonly employed for theoretical HLB calculation.[4][5]

Griffin's Method Formula:

HLB = 20 * (Mh / M)[1]

Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene group).

-

M is the total molecular mass of the surfactant molecule.

The structure of C16E6 is as follows:

-

Lipophilic part: Hexadecyl group (C16H33)

-

Hydrophilic part: Hexaoxyethylene glycol ether group ((OCH2CH2)6OH)

To calculate the HLB value, we first need to determine the molecular weights of these components.

| Component | Chemical Formula | Atomic Weights | Molecular Weight ( g/mol ) |

| Lipophilic Part (Hexadecyl group) | C16H33 | C: 12.01, H: 1.01 | 225.44 |

| Hydrophilic Part (Hexaoxyethylene glycol) | (OCH2CH2)6OH | O: 16.00, C: 12.01, H: 1.01 | 282.33 |

| Total Molecule (C16E6) | C16H33(OCH2CH2)6OH | - | 507.77 |

Using Griffin's formula:

HLB = 20 * (282.33 / 507.77) ≈ 11.12

This calculated HLB value suggests that C16E6 is a hydrophilic surfactant, making it suitable for use as an O/W emulsifier, detergent, or solubilizing agent.

Davies' Method for HLB Calculation

Another theoretical approach is Davies' method, which assigns specific group numbers to the different chemical groups within the surfactant molecule.[6]

Davies' Method Formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)[6]

| Group | Group Number | Number of Groups in C16E6 | Contribution |

| -CH2- | -0.475 | 15 | -7.125 |

| -CH3 | -0.475 | 1 | -0.475 |

| -(OCH2CH2)- | +0.33 | 6 | +1.98 |

| -OH | +1.9 | 1 | +1.9 |

| Total | -3.72 |

HLB = 7 - 3.72 = 3.28

The significant discrepancy between Griffin's and Davies' methods highlights the empirical nature of the HLB scale and the importance of experimental determination for accurate characterization. For polyoxyethylene non-ionic surfactants, Griffin's method is generally considered more applicable.

Experimental Protocols for HLB Determination

Several experimental methods can be used to determine the HLB value of a surfactant. These methods are based on observing the emulsification behavior or the phase behavior of the surfactant in oil-water systems.

Emulsion Stability Method (Trial Emulsion Method)

This classic method involves preparing a series of emulsions with a specific oil phase and varying the HLB of the emulsifier system. The HLB that produces the most stable emulsion is considered the "Required HLB" (rHLB) of the oil, which corresponds to the HLB of the surfactant system.

Protocol:

-